4-Bromo-1-methylpyridin-2(1H)-one
Overview
Description
The compound 4-Bromo-1-methylpyridin-2(1H)-one is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss 4-Bromo-1-methylpyridin-2(1H)-one, they do provide insights into related bromopyridine compounds and their chemistry, which can be informative for understanding the properties and reactivity of 4-Bromo-1-methylpyridin-2(1H)-one.
Synthesis Analysis
The synthesis of bromopyridine derivatives often involves halogenation reactions, where a bromine atom is introduced into the pyridine ring. For instance, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol involves the reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Another example is the synthesis of 2-bromo-4-iodopyridine from 2-bromopyridine using LDA and I2 via a 'halogen dance' reaction, which is a method that can be used to introduce bromine into specific positions on the pyridine ring . These methods could potentially be adapted for the synthesis of 4-Bromo-1-methylpyridin-2(1H)-one.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the Schiff base compound mentioned in paper was characterized by X-ray single-crystal diffraction, which provided detailed information about its molecular geometry. Similarly, the crystal structure of 2-bromo-4-hydroxypyridine was determined, showing the presence of both the 4-hydroxypyridine and 4-pyridone tautomers . These studies highlight the importance of structural analysis in understanding the conformation and tautomeric states of bromopyridine compounds.
Chemical Reactions Analysis
Bromopyridine derivatives can participate in various chemical reactions, such as Suzuki cross-coupling, which is a powerful method for forming carbon-carbon bonds. The regioselective Suzuki cross-coupling of 2,4-dibromopyridine at position 2 with alkenyl(aryl) boronic acids yields 4-bromo-2-carbon substituted pyridines . This indicates that 4-Bromo-1-methylpyridin-2(1H)-one could potentially undergo similar cross-coupling reactions to form more complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are influenced by their molecular structure. For instance, the presence of a bromine atom can significantly affect the compound's reactivity, boiling point, and solubility. The self-condensation of 4-bromopyridine leads to the formation of a water-soluble, conjugated polymer, indicating that bromopyridine derivatives can polymerize under certain conditions . Additionally, the synthesis and characterization of bromobismuthates containing 4-methylpyridinium units demonstrate the versatility of bromopyridine derivatives in forming hybrid materials with unique thermal stability and optical properties .
Scientific Research Applications
Application in Cancer Research
- MEK Inhibitors in Cancer Treatment : 4-Bromo-1-methylpyridin-2(1H)-one derivatives have been identified as potent MEK inhibitors with potential applications in cancer treatment. These inhibitors show high cellular potency and have been observed to inhibit ERK phosphorylation in tumor models, indicating their potential efficacy in cancer therapy (Wallace et al., 2006).
Application in Chemistry and Molecular Studies
- Suzuki Cross-Coupling Reactions : The compound has been used in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives have shown potential as chiral dopants for liquid crystals and have been assessed for various biological activities, including anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
- Halogen Bonding in Crystal Packing : The behavior of bromo and chloro atoms in crystal packing and their interaction with coformers have been studied using 4-bromo-1-methylpyridin-2(1H)-one derivatives. These studies contribute to understanding hydrogen-bonding patterns in pharmaceuticals (Gerhardt & Bolte, 2016).
- Halogen Bonding vs. N-Arylation : Research has shown that 4-bromo-1-methylpyridin-2(1H)-one derivatives can switch between halogen bonding and N-arylation based on steric and electronic effects, which is significant for understanding molecular interactions in various chemical processes (Baykov et al., 2021).
Application in Material Science
- Cocrystal Formation : Studies on the formation of cocrystals using derivatives of 4-Bromo-1-methylpyridin-2(1H)-one have helped in understanding intermolecular interactions and provided insights into the design of new materials (Thanigaimani et al., 2016).
Application in Biochemistry
- Inactivation of DDAH : 4-Bromo-1-methylpyridin-2(1H)-one derivatives have been found to inactivate dimethylarginine dimethylaminohydrolase (DDAH) in a time- and concentration-dependent manner. This discovery opens new avenues in the study of covalent modifiers for biological applications (Johnson et al., 2011).
Application in Green Chemistry
- Green Chemistry Synthesis : The compound has been used in a green chemistry context for synthesizing various derivatives, demonstrating the potential of 4-Bromo-1-methylpyridin-2(1H)-one in environmentally friendly chemical processes (Hopson et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-bromo-1-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOQSLIPUHGGQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622678 | |
Record name | 4-Bromo-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
214342-63-9 | |
Record name | 4-Bromo-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-methylpyridin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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